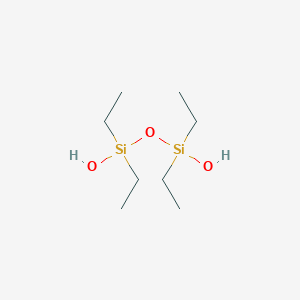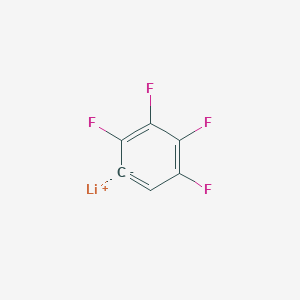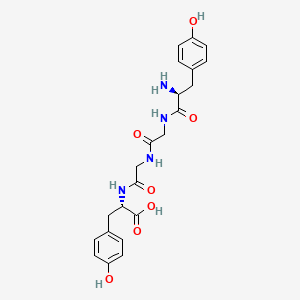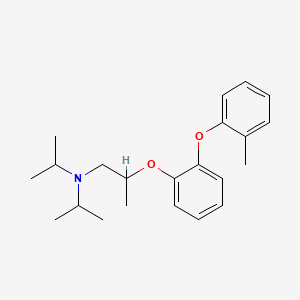
Benzene, methoxymethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, methoxymethyl- (also known as α-Methoxytoluene or Benzyl methyl ether) is an organic compound with the molecular formula C₈H₁₀O and a molecular weight of 122.1644 g/mol . It is a derivative of benzene where a methoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, methoxymethyl- can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium methoxide in methanol. The reaction proceeds as follows:
C6H5CH2Cl+NaOCH3→C6H5CH2OCH3+NaCl
This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, benzene, methoxymethyl- is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperatures are common practices to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, methoxymethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzene, benzene sulfonic acid, chlorobenzene, bromobenzene.
Wissenschaftliche Forschungsanwendungen
Benzene, methoxymethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of benzene, methoxymethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to benzaldehyde through the action of oxidizing agents. In reduction reactions, it is converted to benzyl alcohol by reducing agents. In substitution reactions, the methoxymethyl group can be replaced by other functional groups through electrophilic aromatic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl methyl ether: Similar structure but with a different functional group.
Methoxytoluene: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, methoxymethyl- is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Eigenschaften
CAS-Nummer |
26897-24-5 |
|---|---|
Molekularformel |
C24H30O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-methoxy-2-methylbenzene;1-methoxy-3-methylbenzene;1-methoxy-4-methylbenzene |
InChI |
InChI=1S/3C8H10O/c1-7-3-5-8(9-2)6-4-7;1-7-4-3-5-8(6-7)9-2;1-7-5-3-4-6-8(7)9-2/h3*3-6H,1-2H3 |
InChI-Schlüssel |
NXZAREXCPNRORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC.CC1=CC(=CC=C1)OC.CC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


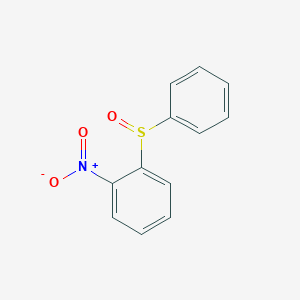

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

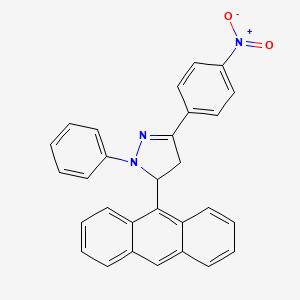
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

